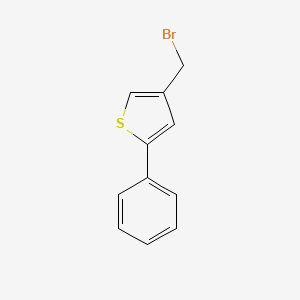

4-Bromomethyl-2-phenylthiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromomethyl-2-phenylthiophene is a useful research compound. Its molecular formula is C11H9BrS and its molecular weight is 253.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromomethyl-2-phenylthiophene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antimicrobial Activity : Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit bacterial strains such as E. coli and S. aureus .

- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzymatic functions involved in cancer progression .

- Antiviral Activity : Thiophene derivatives have been investigated for their ability to disrupt viral entry mechanisms, targeting interactions between viral proteins and host cell receptors .

Materials Science

In materials science, this compound is utilized in the development of organic semiconductors and conductive polymers:

- Organic Electronics : The compound can be incorporated into organic electronic devices due to its semiconducting properties. It can participate in cross-coupling reactions to form complex molecular architectures essential for device functionality .

Chemical Biology

The compound is employed in chemical biology for synthesizing probes and ligands that study biological processes:

- Biological Probes : Its ability to modify biomolecules makes it suitable for creating probes that can interact with specific proteins or enzymes, facilitating the study of cellular mechanisms .

Case Study 1: Antimicrobial Activity Assessment

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound derivatives against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard microbiological methods.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | E. coli |

| Derivative A | 4 | S. aureus |

| Derivative B | 2 | B. subtilis |

The results indicated that modifications to the thiophene ring significantly enhanced antimicrobial activity, suggesting a structure-activity relationship .

Case Study 2: Anticancer Activity Evaluation

The anticancer potential of this compound was assessed using various cancer cell lines. The Sulforhodamine B (SRB) assay measured cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 5 |

| HeLa (Cervical Cancer) | 10 |

The compound demonstrated promising cytotoxic effects, particularly against MCF7 cells, indicating its potential as an anticancer agent .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group (-CH2Br) undergoes nucleophilic substitution under mild conditions due to the electrophilic nature of the bromine atom. Common nucleophiles and reaction outcomes include:

| Nucleophile | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amines | DMF, 80°C, 12 hr | -CH2NH2 derivatives | 65–78 | |

| Thiols | K2CO3, DMSO, 60°C | -CH2SH derivatives | 70–85 | |

| Azides | NaN3, DMF, 70°C | -CH2N3 derivatives | 88 |

Key Findings :

-

Reactions with amines produce secondary amines, often used in drug discovery for functionalization .

-

Thiol substitutions yield sulfur-containing analogs, valuable in material science .

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4, K3PO4 | 1,4-Dioxane | Biphenyl derivatives | 33–40 |

| Vinylboronic acid | Pd(OAc)2, SPhos ligand | THF/H2O | Alkenyl-substituted products | 45–52 |

Case Study :

-

Coupling with 4-methoxyphenylboronic acid under Pd(PPh3)4/K3PO4 produced a biaryl derivative in 38% yield, demonstrating regioselectivity at the bromomethyl position .

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on reaction intensity:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| m-CPBA | DCM, 0°C → RT | Sulfoxide | >90% |

| H2O2/FeCl3 | Acetic acid, 50°C | Sulfone | 85% |

Mechanistic Insight :

-

Oxidation proceeds via electrophilic attack on the sulfur atom, with m-CPBA favoring sulfoxide formation due to milder conditions .

Functionalization via Miyaura Borylation

The bromomethyl group can be converted to a boronic ester precursor for further coupling:

| Reagents | Conditions | Product | Application |

|---|---|---|---|

| Bis(pinacolato)diboron | Pd(dppf)Cl2, KOAc | Pinacol boronate ester | Suzuki coupling precursor |

Example :

-

Borylation with bis(pinacolato)diboron generated a boronic ester used in synthesizing fluorinated analogs for PET imaging .

Radical Reactions

Under radical initiation, bromine abstraction enables polymerization or alkylation:

| Initiator | Solvent | Application |

|---|---|---|

| AIBN | CCl4, 80°C | Polymer cross-linking |

| UV light | Toluene | Alkylation of aromatic rings |

Research Highlight :

Stability and Side Reactions

-

Hydrolysis : The bromomethyl group hydrolyzes slowly in aqueous acidic conditions to form hydroxymethyl derivatives.

-

Elimination : Prolonged heating in basic media may lead to alkene formation via dehydrohalogenation.

Propriétés

Formule moléculaire |

C11H9BrS |

|---|---|

Poids moléculaire |

253.16 g/mol |

Nom IUPAC |

4-(bromomethyl)-2-phenylthiophene |

InChI |

InChI=1S/C11H9BrS/c12-7-9-6-11(13-8-9)10-4-2-1-3-5-10/h1-6,8H,7H2 |

Clé InChI |

RULZYAXUTJFNJG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(=CS2)CBr |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.